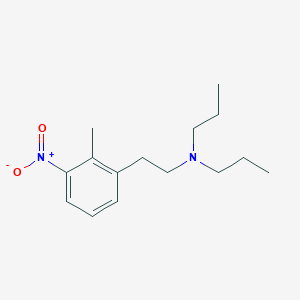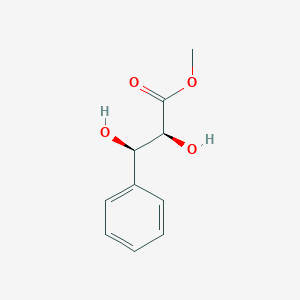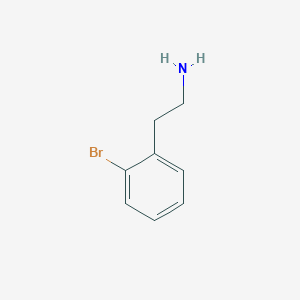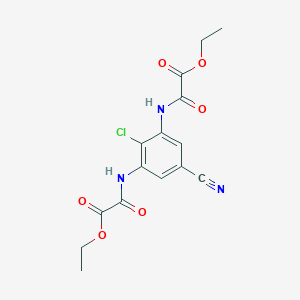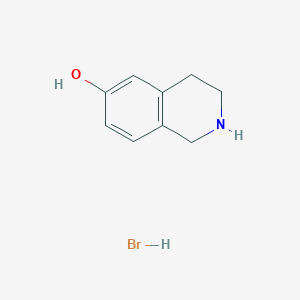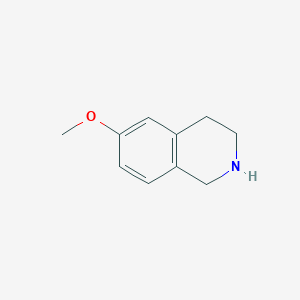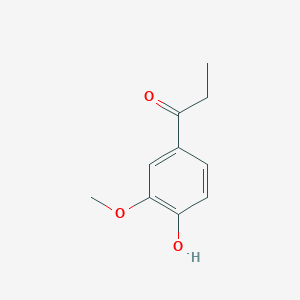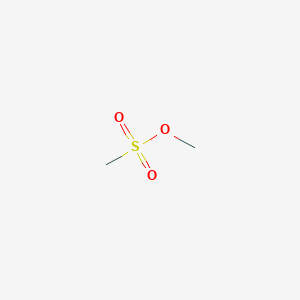
1-(4-(2,4-Difluorobenzoyl)pipéridin-1-yl)éthanone
Vue d'ensemble
Description
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone, also known as 4-(2,4-difluorophenyl)-1-(piperidin-1-yl)ethanone, is a synthetic compound that has been used in a variety of scientific research applications. It has been found to possess a range of biochemical and physiological effects, and has been used in a range of laboratory experiments.
Applications De Recherche Scientifique
Réactif chimique
“1-(4-(2,4-Difluorobenzoyl)pipéridin-1-yl)éthanone” est utilisé comme réactif chimique dans diverses réactions chimiques . En tant que réactif, il peut participer à la synthèse d’autres composés, contribuant au développement de nouveaux matériaux et médicaments.
Synthèse d’agents antiprolifératifs
Ce composé est utilisé dans la synthèse d’agents antiprolifératifs . Les agents antiprolifératifs sont des substances qui inhibent la croissance des cellules, y compris les cellules cancéreuses. Ils sont cruciaux dans la recherche et le traitement du cancer.
Pipéridines présentant une activité antagoniste du 5-HT2
Le composé est également utilisé pour synthétiser des pipéridines qui présentent une activité antagoniste du 5-HT2 . Les antagonistes du 5-HT2 sont des médicaments qui inhibent l’action de la sérotonine au niveau du récepteur 5-HT2. Ces médicaments ont des applications potentielles dans le traitement des troubles psychiatriques tels que la dépression, l’anxiété et la schizophrénie.
Découverte et développement de médicaments
Compte tenu de son rôle dans la synthèse de composés bioactifs, “this compound” peut être utilisé dans les processus de découverte et de développement de médicaments . Il peut contribuer à la création de nouveaux agents thérapeutiques pour diverses maladies.
Utilisation en recherche et en laboratoire
En tant que produit chimique avec une structure et des propriétés spécifiques, ce composé peut être utilisé dans des environnements de recherche et de laboratoire . Il peut être un sujet d’étude en soi, ou il peut être utilisé dans des expériences pour comprendre ses interactions avec d’autres produits chimiques.
Applications industrielles
Bien que des applications industrielles spécifiques ne soient pas mentionnées dans les ressources disponibles, il est possible que “this compound” puisse être utilisé dans divers processus industriels en raison de ses propriétés chimiques .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding inhalation, contact with skin or eyes, and if contact occurs, rinse thoroughly with water .
Mécanisme D'action
Target of Action
It is used as a chemical reagent in the synthesis of antiproliferative agents as well as for piperidines displaying 5-ht2 antagonist activity .
Mode of Action
Given its use in the synthesis of antiproliferative agents and 5-HT2 antagonists, it may interact with cellular targets to inhibit cell proliferation or modulate serotonin receptor activity
Biochemical Pathways
Given its potential role as a 5-ht2 antagonist, it may be involved in modulating the serotonin system, which plays a crucial role in mood regulation, sleep, and other physiological processes .
Result of Action
Given its use in the synthesis of antiproliferative agents, it may contribute to the inhibition of cell proliferation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound.
This compound represents an interesting area for future research given its potential role in the synthesis of antiproliferative agents and 5-HT2 antagonists .
Analyse Biochimique
Biochemical Properties
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone plays a significant role in biochemical reactions, particularly in the synthesis of antiproliferative agents . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to display 5-HT2 antagonist activity, which suggests its interaction with serotonin receptors . The nature of these interactions involves binding to the receptor sites, thereby inhibiting the receptor’s activity and modulating the downstream signaling pathways.
Cellular Effects
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . Specifically, its 5-HT2 antagonist activity can affect serotonin signaling pathways, which are crucial for various physiological processes, including mood regulation, appetite, and sleep. Additionally, it may impact gene expression by altering the transcriptional activity of genes involved in these pathways.
Molecular Mechanism
The molecular mechanism of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a 5-HT2 antagonist, it binds to serotonin receptors, inhibiting their activity and preventing the downstream signaling cascade. This inhibition can lead to changes in gene expression, particularly those genes involved in serotonin signaling pathways. Additionally, it may interact with other enzymes and proteins, further modulating cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under sealed and dry conditions at temperatures between 2-8°C . Its degradation over time can lead to reduced efficacy and potential changes in its biochemical properties. Long-term studies in vitro and in vivo are necessary to fully understand its temporal effects on cellular function.
Dosage Effects in Animal Models
The effects of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as antiproliferative activity and 5-HT2 antagonism . At higher doses, it may cause toxic or adverse effects, including potential respiratory irritation and serious eye irritation . Threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.
Metabolic Pathways
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall efficacy and safety. Understanding the specific enzymes and cofactors involved in its metabolism is crucial for optimizing its use in biochemical applications.
Transport and Distribution
The transport and distribution of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone within cells and tissues are essential for its activity and function . It may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues. These interactions can affect its accumulation and efficacy, highlighting the importance of understanding its transport and distribution mechanisms.
Subcellular Localization
The subcellular localization of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone can influence its activity and function . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell. Understanding its subcellular localization is crucial for elucidating its precise mechanism of action and optimizing its use in biochemical applications.
Propriétés
IUPAC Name |
1-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO2/c1-9(18)17-6-4-10(5-7-17)14(19)12-3-2-11(15)8-13(12)16/h2-3,8,10H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPWQEIGJWVJDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372387 | |
| Record name | 4-(2',4'-Difluorobenzoyl)-1-acetylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84162-82-3 | |
| Record name | 4-(2',4'-Difluorobenzoyl)-1-acetylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 84162-82-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

